![molecular formula C14H22N3O2+ B11709099 1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium is a complex organic compound with a molecular formula of C14H22N3O2 . This compound belongs to the class of pyridinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium involves several steps. One common method includes the reaction of pyridine derivatives with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
1-[2-(Dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include organometallic compounds, acids, and bases. For example, the compound can undergo nucleophilic addition reactions with organomagnesium nucleophiles, leading to the formation of different products depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurological disorders . In medicine, it is being explored for its potential use in drug development due to its unique chemical properties . Additionally, it has applications in the industry as a precursor for the synthesis of other complex organic compounds .
Wirkmechanismus
The mechanism of action of 1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in treating conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium can be compared with other pyridinium salts, such as 1-(2-{(2E)-2-[3-(dibutylamino)-1-methyl-3-oxopropylidene]hydrazino}-2-oxoethyl)pyridinium bromide . While both compounds share a pyridinium core, their side chains and functional groups differ, leading to variations in their chemical reactivity and applications .
Eigenschaften
Molekularformel |
C14H22N3O2+ |
---|---|
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C14H21N3O2/c1-3-7-17(8-4-2)14(18)12-16-9-5-6-13(11-16)10-15-19/h5-6,9-11H,3-4,7-8,12H2,1-2H3/p+1/b15-10+ |
InChI-Schlüssel |
SRSUTQHHGBPPKE-XNTDXEJSSA-O |
Isomerische SMILES |
CCCN(CCC)C(=O)C[N+]1=CC=CC(=C1)/C=N/O |
Kanonische SMILES |
CCCN(CCC)C(=O)C[N+]1=CC=CC(=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.